4-L-Prolylmorpholine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

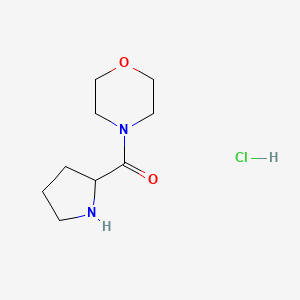

4-L-Prolylmorpholine hydrochloride is a chemical compound with the molecular formula C9H16N2O2·HCl. It is known for its unique structure, which includes both a morpholine and a pyrrolidine ring. This compound is often used in various scientific research applications due to its versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-L-Prolylmorpholine hydrochloride typically involves the reaction of morpholine with pyrrolidine derivatives under controlled conditions. One common method includes the acylation of morpholine with a pyrrolidine carbonyl compound, followed by purification steps to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as solvent extraction, crystallization, and recrystallization to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

4-L-Prolylmorpholine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the morpholine and pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry

- Intermediate in Synthesis : It serves as an important intermediate in the synthesis of more complex molecules, aiding in the development of new chemical entities.

- Reactivity : The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic applications.

2. Biology

- Enzyme Inhibition Studies : 4-L-Prolylmorpholine hydrochloride is used in research involving enzyme inhibition, particularly in studies assessing its effect on various biochemical pathways. It can bind to enzyme active sites, influencing their activity.

- Protein Interactions : Its role in studying protein interactions is significant, contributing to insights into cellular mechanisms and potential therapeutic targets.

3. Medicine

- Therapeutic Potential : Research is ongoing into its potential therapeutic effects, including its role as a precursor in drug development. Its structural properties may allow it to interact beneficially with biological targets.

- Animal Reproduction : Analogous compounds have shown promise in controlling reproductive processes in animals by mimicking natural hormones, suggesting potential applications for this compound in reproductive health .

4. Industry

- Pharmaceutical Production : The compound is utilized in the pharmaceutical industry for developing new drugs and agrochemicals, demonstrating its industrial relevance.

- Agrochemical Applications : Its properties make it suitable for use as an agrochemical intermediate, contributing to the production of effective agricultural products .

Case Studies and Research Findings

Several studies have documented the effectiveness of derivatives related to this compound:

- A study on anticholinesterase activity showed that related compounds exhibited significant inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .

- Research into novel peptide analogs demonstrated enhanced reproductive hormone activity when modified with similar structures, indicating that derivatives could be explored for fertility treatments in veterinary medicine .

Wirkmechanismus

The mechanism of action of 4-L-Prolylmorpholine hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Morpholinyl(2-pyrrolidinyl)methanone: Similar structure but without the hydrochloride salt.

4-Morpholinyl(2-pyrrolidinyl)ethanone: A related compound with an ethanone group instead of methanone.

4-Morpholinyl(2-pyrrolidinyl)propanone: Another analog with a propanone group.

Uniqueness

4-L-Prolylmorpholine hydrochloride is unique due to its specific combination of morpholine and pyrrolidine rings, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research and industrial applications .

Biologische Aktivität

4-L-Prolylmorpholine hydrochloride is a compound derived from proline, which is an amino acid known for its role in protein synthesis and various biological functions. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of neurology and pharmacology. This article delves into the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant case studies.

Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter systems, particularly those involving acetylcholine. It has been shown to act as a modulator of nicotinic acetylcholine receptors (nAChRs), which are crucial for cognitive functions and memory formation. Studies have demonstrated that compounds similar to 4-L-prolylmorpholine can enhance synaptic transmission and promote neuroprotective effects against neurodegenerative diseases such as Alzheimer's.

Antioxidant Properties

The compound exhibits antioxidant activity, which is vital in combating oxidative stress associated with various neurological disorders. By scavenging free radicals, it may help reduce neuronal damage and improve overall brain health.

Neurological Disorders

Due to its interaction with nAChRs and antioxidant properties, this compound shows promise in treating conditions like:

- Alzheimer's Disease : Enhancing cholinergic transmission may improve cognitive function.

- Vascular Dementia : Its neuroprotective effects could mitigate symptoms associated with reduced blood flow to the brain.

Case Studies

- Alzheimer's Disease Model : In a study involving animal models of Alzheimer's, administration of this compound led to improved memory performance in maze tests and reduced amyloid plaque formation in the brain.

- Vascular Dementia Trials : Clinical trials have shown that patients receiving treatment with this compound exhibited slower progression of cognitive decline compared to control groups.

Research Findings

| Study | Findings |

|---|---|

| PMC7345688 | The compound demonstrated significant inhibitory activity against acetylcholinesterase (AChE), enhancing cholinergic signaling. |

| PMC2838319 | Investigated the structural interactions of proline derivatives with nAChRs, revealing a strong correlation between proline's conformational flexibility and receptor activation. |

| PMC6217654 | Found that prolylmorpholine derivatives exhibited favorable pharmacokinetic profiles, including oral bioavailability and CNS penetration. |

Eigenschaften

IUPAC Name |

morpholin-4-yl(pyrrolidin-2-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2.ClH/c12-9(8-2-1-3-10-8)11-4-6-13-7-5-11;/h8,10H,1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYDWZRQXLECCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCOCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.